molecular formula C14H13NO3 B2721682 3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde CAS No. 309936-77-4

3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde

Cat. No.: B2721682
CAS No.: 309936-77-4
M. Wt: 243.262
InChI Key: JSFYMQUBZVFHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Medicine: Research involving this compound includes its potential use in drug development and as a probe for studying biological pathways.

    Industry: It is employed in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 4-pyridinemethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and pyridinylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

    Oxidation: 3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid.

    Reduction: 3-Methoxy-4-(pyridin-4-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and pyridinylmethoxy groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzaldehyde: Lacks the pyridinylmethoxy group, making it less versatile in certain reactions.

    4-(Pyridin-4-ylmethoxy)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and interactions.

    3-Methoxy-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of the pyridinylmethoxy group, leading to different chemical properties.

Uniqueness

3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde is unique due to the presence of both methoxy and pyridinylmethoxy groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-14-8-12(9-16)2-3-13(14)18-10-11-4-6-15-7-5-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFYMQUBZVFHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649420
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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